![molecular formula C22H29F3N4O6S B10853059 N-[[4-(benzamidocarbamoyl)cyclohexyl]methyl]-2-nitro-4-(trifluoromethyl)cyclohexane-1-sulfonamide](/img/structure/B10853059.png)
N-[[4-(benzamidocarbamoyl)cyclohexyl]methyl]-2-nitro-4-(trifluoromethyl)cyclohexane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-25585 is a potent and selective neuropeptide Y receptor subtype 5 antagonist. It has been studied for its potential effects on food intake and body weight regulation. The compound is known for its high affinity towards the neuropeptide Y receptor subtype 5, making it a valuable tool in research related to appetite control and metabolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-25585 involves multiple steps, starting from commercially available starting materialsThe final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
Industrial production of S-25585 would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. The process would also need to be scaled up to accommodate larger batch sizes, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
S-25585 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The benzoyl hydrazine moiety can be oxidized to form corresponding oxides.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of S-25585, such as amine-substituted or oxidized forms. These derivatives can be used to study the structure-activity relationship of the compound.
Scientific Research Applications
Chemistry: Used as a tool to study the neuropeptide Y receptor subtype 5 and its role in various physiological processes.
Biology: Helps in understanding the mechanisms of appetite control and energy homeostasis.
Medicine: Potential therapeutic applications in treating metabolic disorders, obesity, and related conditions.
Industry: Could be used in the development of new drugs targeting the neuropeptide Y receptor subtype 5.
Mechanism of Action
S-25585 exerts its effects by selectively binding to the neuropeptide Y receptor subtype 5. This binding inhibits the receptor’s activity, which in turn reduces food intake and influences body weight regulation. The compound does not significantly affect other neuropeptide Y receptor subtypes, making it a highly selective antagonist .
Comparison with Similar Compounds
Similar Compounds
BIBP 3226: Another neuropeptide Y receptor antagonist, but with different receptor subtype selectivity.
GR 231118: A neuropeptide Y receptor antagonist with broader receptor subtype activity.
MK-0557: A selective neuropeptide Y receptor subtype 5 antagonist with similar effects on food intake
Uniqueness
S-25585 is unique due to its high selectivity for the neuropeptide Y receptor subtype 5, which makes it a valuable tool for studying the specific role of this receptor in appetite control and metabolic regulation. Its selectivity also reduces the likelihood of off-target effects, making it a safer option for potential therapeutic applications .
Properties
Molecular Formula |
C22H29F3N4O6S |
|---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
N-[[4-(benzamidocarbamoyl)cyclohexyl]methyl]-2-nitro-4-(trifluoromethyl)cyclohexane-1-sulfonamide |
InChI |
InChI=1S/C22H29F3N4O6S/c23-22(24,25)17-10-11-19(18(12-17)29(32)33)36(34,35)26-13-14-6-8-16(9-7-14)21(31)28-27-20(30)15-4-2-1-3-5-15/h1-5,14,16-19,26H,6-13H2,(H,27,30)(H,28,31) |
InChI Key |
MODMVZPKMVZXFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNS(=O)(=O)C2CCC(CC2[N+](=O)[O-])C(F)(F)F)C(=O)NNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(2-naphthalen-1-yl-5-oxo-1,3-oxazol-4-ylidene)methyl]-N'-phenylpiperazine-1-carboximidamide](/img/structure/B10852976.png)
![2-Benzyloxycarbonylamino-3-{[(R)-1-(3-piperidin-4-yl-propionyl)-piperidine-3-carbonyl]-amino}-propionic acid](/img/structure/B10852989.png)
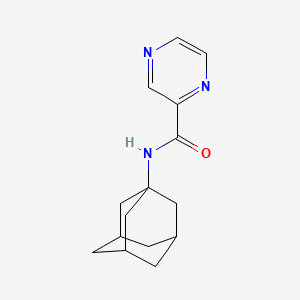
![ethyl (7S)-11-oxo-14-(2-trimethylsilylethynyl)-2,4,10-triazatetracyclo[10.4.0.02,6.07,10]hexadeca-1(16),3,5,12,14-pentaene-5-carboxylate](/img/structure/B10852996.png)
![1-{4-[4-(2-Isopropoxy-phenyl)-piperazin-1-yl]-2-oxo-butyl}-5-oxo-pyrrolidine-2-carboxylic acid ethyl ester](/img/structure/B10853000.png)
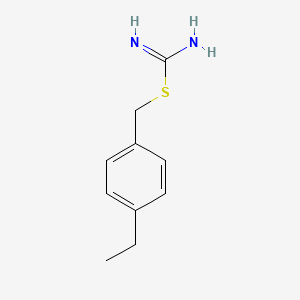
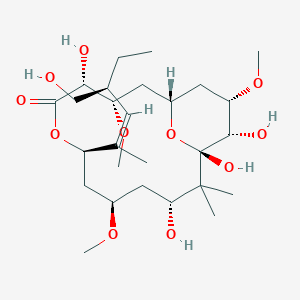
![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(4-bromophenyl)-hydroxyphosphoryl]methyl]-3-[3-[4-(3-chlorophenyl)phenyl]-1,2-oxazol-5-yl]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid](/img/structure/B10853014.png)
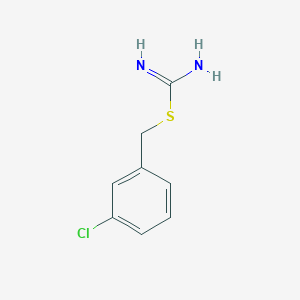


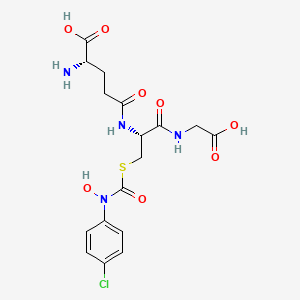
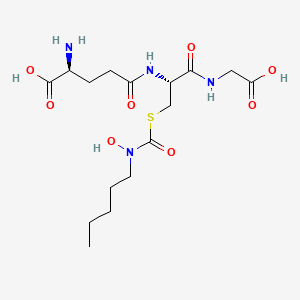
![3-(1-azabicyclo[2.2.2]octan-3-yl)-1-(N,N'-dicyclohexylcarbamimidoyl)-1-[(4-naphthalen-1-ylphenyl)methyl]urea](/img/structure/B10853055.png)
